molecular formula C18H15BrN4O2S4 B4136570 4-{4-[(5-Bromothiophen-2-yl)sulfonyl]piperazin-1-yl}-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine

4-{4-[(5-Bromothiophen-2-yl)sulfonyl]piperazin-1-yl}-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine

Cat. No.: B4136570
M. Wt: 527.5 g/mol
InChI Key: GOKZDKVQSBCGQC-UHFFFAOYSA-N
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Description

4-{4-[(5-Bromothiophen-2-yl)sulfonyl]piperazin-1-yl}-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a piperazine ring, a thienyl group, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(5-Bromothiophen-2-yl)sulfonyl]piperazin-1-yl}-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine typically involves multiple steps. One common method includes the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA) in the presence of a primary amine . These reactions are usually carried out under controlled conditions to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(5-Bromothiophen-2-yl)sulfonyl]piperazin-1-yl}-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the thienyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-{4-[(5-Bromothiophen-2-yl)sulfonyl]piperazin-1-yl}-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-{4-[(5-Bromothiophen-2-yl)sulfonyl]piperazin-1-yl}-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their properties and applications.

    Piperazine derivatives: Compounds with a piperazine ring that exhibit different biological activities.

    Sulfonyl-containing compounds: Molecules with a sulfonyl group that are used in various chemical and pharmaceutical applications.

Uniqueness

4-{4-[(5-Bromothiophen-2-yl)sulfonyl]piperazin-1-yl}-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

4-[4-(5-bromothiophen-2-yl)sulfonylpiperazin-1-yl]-5-thiophen-2-ylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN4O2S4/c19-14-3-4-15(28-14)29(24,25)23-7-5-22(6-8-23)17-16-12(13-2-1-9-26-13)10-27-18(16)21-11-20-17/h1-4,9-11H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOKZDKVQSBCGQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C3C(=CSC3=NC=N2)C4=CC=CS4)S(=O)(=O)C5=CC=C(S5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN4O2S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{4-[(5-Bromothiophen-2-yl)sulfonyl]piperazin-1-yl}-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine
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4-{4-[(5-Bromothiophen-2-yl)sulfonyl]piperazin-1-yl}-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine
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4-{4-[(5-Bromothiophen-2-yl)sulfonyl]piperazin-1-yl}-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine
Reactant of Route 4
Reactant of Route 4
4-{4-[(5-Bromothiophen-2-yl)sulfonyl]piperazin-1-yl}-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine
Reactant of Route 5
Reactant of Route 5
4-{4-[(5-Bromothiophen-2-yl)sulfonyl]piperazin-1-yl}-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine
Reactant of Route 6
Reactant of Route 6
4-{4-[(5-Bromothiophen-2-yl)sulfonyl]piperazin-1-yl}-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine

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